(4E)-4-{[(4-tert-butylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[(4-tert-butylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-tert-butylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolone ring, the introduction of the triazolopyridazine moiety, and the final condensation with the tert-butylphenylamine derivative. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(4-tert-butylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer, inflammation, or infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-tert-butylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies, such as binding assays, cellular assays, and in vivo models.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
Compared to these similar compounds, (4E)-4-{[(4-tert-butylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H21N7O/c1-13-16(11-21-15-7-5-14(6-8-15)20(2,3)4)19(28)27(24-13)18-10-9-17-23-22-12-26(17)25-18/h5-12,24H,1-4H3 |
InChI Key |
IMDTYRGSBBJRTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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